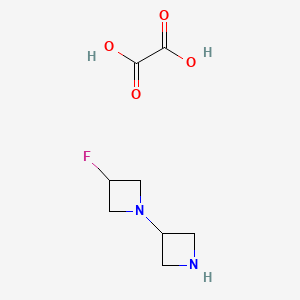

1-(Azetidin-3-yl)-3-fluoroazetidine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(azetidin-3-yl)-3-fluoroazetidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2.C2H2O4/c7-5-3-9(4-5)6-1-8-2-6;3-1(4)2(5)6/h5-6,8H,1-4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULNGYZKHKDASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC(C2)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Azetidin-3-yl)-3-fluoroazetidine oxalate synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated azetidines are highly sought-after building blocks in modern medicinal chemistry. Their incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The unique conformational constraints of the azetidine ring, combined with the electronic effects of fluorine, make these scaffolds valuable for exploring chemical space.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a versatile intermediate for drug discovery programs.

The synthetic strategy outlined herein is a multi-step sequence designed for efficiency and scalability. It involves the preparation of key fluorinated and carbonyl-containing azetidine intermediates, their subsequent coupling via reductive amination, and concludes with deprotection and salt formation to yield the stable, crystalline target compound. This document provides not only step-by-step instructions but also the underlying scientific rationale for key procedural choices, ensuring both practical utility and a deeper understanding of the chemistry involved.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge into manageable steps. The target oxalate salt is disconnected to the free base amine. The core C-N bond connecting the two azetidine rings is formed via a reductive amination between 3-fluoroazetidine and a protected azetidin-3-one. These precursors are, in turn, derived from commercially available starting materials.

Caption: Retrosynthetic disconnection of the target compound.

Part I: Synthesis of the Key Intermediate: 1-Boc-3-fluoroazetidine

The initial phase of the synthesis focuses on the preparation of the crucial fluorinated building block. The most direct approach involves the deoxofluorination of a commercially available, protected azetidinone.

Scientific Rationale

The conversion of a ketone to a geminal difluoride or a hydroxyl group to a fluoride is a common strategy in organofluorine chemistry. For the synthesis of 3-fluoroazetidine from a precursor like 1-Boc-3-hydroxyazetidine, a deoxofluorinating agent is required. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation. It reacts with the hydroxyl group to form a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction. Careful control of the reaction temperature is critical to prevent side reactions and decomposition of the thermally sensitive reagent and intermediates.

Experimental Protocol: Synthesis of 1-Boc-3-fluoroazetidine

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-fluoroazetidine as a colorless oil.

| Reagent/Parameter | Quantity/Value | Purpose |

| 1-Boc-3-hydroxyazetidine | 1.0 eq | Starting Material |

| Dichloromethane (DCM) | ~0.2 M | Anhydrous Solvent |

| Diethylaminosulfur trifluoride (DAST) | 1.2 eq | Fluorinating Agent |

| Temperature | -78 °C to RT | Reaction Control |

| Saturated NaHCO₃ (aq) | As needed | Quenching Agent |

| Column Chromatography | N/A | Purification |

Part II: Assembly of the Core Dimer Structure

With the fluorinated intermediate in hand, the next critical step is to couple it with the second azetidine ring. Reductive amination is the method of choice for this transformation, offering high efficiency and selectivity.[2]

Scientific Rationale

Reductive amination is a robust method for forming C-N bonds. The process begins with the deprotection of 1-Boc-3-fluoroazetidine under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to generate the free amine salt. This amine is then reacted with a carbonyl compound, in this case, 1-Boc-azetidin-3-one. The initial reaction forms an iminium ion intermediate, which is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose as it is less reactive than other borohydrides and selectively reduces the iminium ion in the presence of the starting ketone.[2]

Experimental Workflow

Caption: Workflow for the assembly of the protected dimer.

Experimental Protocol: Reductive Amination

-

Deprotection: Dissolve 1-Boc-3-fluoroazetidine (1.0 eq) in DCM and add trifluoroacetic acid (TFA, 4-5 eq). Stir at room temperature for 1-2 hours until TLC/LCMS analysis confirms complete consumption of the starting material. Concentrate the mixture under reduced pressure to remove excess TFA and solvent.

-

Setup: To a new flask, add the crude 3-fluoroazetidine salt, 1-Boc-azetidin-3-one (1.1 eq), and anhydrous dichloroethane (DCE) or DCM.

-

Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. A small amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LCMS.

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with DCM (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to obtain the protected dimer, 1-(1-Boc-azetidin-3-yl)-3-fluoroazetidine.

| Reagent/Parameter | Quantity/Value | Purpose |

| 1-Boc-3-fluoroazetidine | 1.0 eq | Precursor to Amine |

| Trifluoroacetic Acid (TFA) | 4-5 eq | Boc Deprotection Agent |

| 1-Boc-azetidin-3-one | 1.1 eq | Carbonyl Component |

| NaBH(OAc)₃ | 1.5 eq | Selective Reducing Agent |

| Dichloroethane (DCE) | ~0.1 M | Anhydrous Solvent |

Part III: Final Deprotection and Oxalate Salt Formation

The final stage of the synthesis involves removing the remaining Boc protecting group and converting the resulting free base into a stable, easy-to-handle crystalline salt.

Scientific Rationale

The final Boc group is removed under standard acidic conditions, similar to the first deprotection step.[3][4] The resulting free base, 1-(azetidin-3-yl)-3-fluoroazetidine, is typically an oil and may be unstable upon prolonged storage.[5] Converting it to a salt form enhances stability, facilitates purification through crystallization, and improves its handling properties. Oxalic acid is a common choice for forming crystalline salts with basic amines.[6][7] The reaction is a straightforward acid-base neutralization, typically performed in a solvent where the oxalate salt is poorly soluble, causing it to precipitate.

Experimental Protocol: Deprotection and Salt Formation

-

Final Deprotection: Dissolve the purified protected dimer (1.0 eq) in DCM (~0.1 M). Add TFA (5-10 eq) and stir at room temperature for 2-4 hours until deprotection is complete.

-

Isolation of Free Base: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify to pH >10 with 2M NaOH. Extract the free base into DCM or ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate to yield the crude free amine.

-

Salt Formation: Dissolve the crude free base in a suitable solvent, such as isopropanol (IPA) or ethyl acetate.

-

Acid Addition: In a separate flask, dissolve oxalic acid (1.05 eq) in the same solvent (with minimal heating if necessary). Add the oxalic acid solution dropwise to the solution of the free base with stirring.

-

Crystallization: A precipitate should form upon addition or after a short period of stirring. The mixture can be cooled to 0-5 °C to maximize precipitation.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound, as a crystalline solid.

| Reagent/Parameter | Quantity/Value | Purpose |

| Protected Dimer | 1.0 eq | Final Intermediate |

| Trifluoroacetic Acid (TFA) | 5-10 eq | Deprotection Agent |

| Oxalic Acid | 1.05 eq | Salt Formation |

| Isopropanol (IPA) / Ethyl Acetate | As needed | Crystallization Solvent |

Overall Synthetic Scheme

Caption: Complete synthetic pathway to the target compound.

Safety and Handling

-

Diethylaminosulfur trifluoride (DAST): DAST is toxic, corrosive, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Quench any residual DAST carefully.

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle in a fume hood and wear appropriate PPE.

-

Sodium Triacetoxyborohydride: While milder than other borohydrides, it is still moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids. Handle in a dry environment.

-

Solvents: Dichloromethane and dichloroethane are suspected carcinogens. Handle with care in a well-ventilated area.

Conclusion

This guide details a robust and logical synthetic route for the preparation of this compound. By breaking the synthesis down into three primary stages—synthesis of the fluorinated intermediate, assembly via reductive amination, and final deprotection/salt formation—this protocol provides a clear and actionable pathway for researchers. The inclusion of scientific rationale behind procedural choices aims to empower scientists to troubleshoot and adapt the methodology as needed for their specific drug discovery applications.

References

-

CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253.

-

ACS Publications. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.

-

American Chemical Society. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.

-

BenchChem. Reductive Amination of Azetidine Derivatives.

-

O'Brien, P., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97.

-

Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1076.

-

ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF.

-

AAPPTec. N-Terminal Deprotection - Fmoc removal.

-

RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

-

MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

-

PubMed. A Single-Step Synthesis of Azetidine-3-amines.

-

RSC Publishing. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.

-

ResearchGate. Fluconazolium oxalate: Synthesis and structural characterization of a highly soluble crystalline form | Request PDF.

-

BenchChem. One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols.

-

Google Patents. WO2009053993A2 - Process for preparation of novel salt of voriconazole oxalate form-c.

-

ResearchGate. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.

-

PubMed Central. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility.

-

ResearchGate. Oxalic acid dihydrate: Proline (LTTM) as a new generation solvent for synthesis of 3,3-diaryloxindole and chromone based bis(indolyl)alkanes: Green, chromatography free protocol.

-

PubMed. Salicylic Acid Derivatives Inhibhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1.

Sources

- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its inherent structural rigidity, conferred by significant ring strain, allows for the precise three-dimensional positioning of substituents, a critical factor in optimizing interactions with biological targets.[1][2] The incorporation of azetidine moieties into drug candidates has been shown to enhance metabolic stability, aqueous solubility, and overall pharmacokinetic profiles.[2]

This guide focuses on a specific, yet increasingly important, subclass: fluorinated azetidines, exemplified by 1-(Azetidin-3-yl)-3-fluoroazetidine and its oxalate salt. The strategic introduction of fluorine into small molecule drug candidates is a well-established strategy to modulate physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the local electronic environment, influence pKa, and form key hydrogen bonds, often leading to improved target affinity and metabolic stability.

The subject of this guide, this compound, represents a novel chemical entity with significant potential. As an oxalate salt, its properties are expected to differ from the freebase, particularly in terms of solubility and solid-state characteristics, which are critical for drug development.[3][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the essential physicochemical characterization of this and similar novel compounds. We will delve into the causality behind experimental choices and provide a framework for establishing a robust data package for such a promising scaffold.

Synthesis and Salt Formation: A Proposed Pathway

Proposed Synthesis of the Freebase

The synthesis of the asymmetric 1,3'-biazzetidine core likely involves the coupling of two suitably protected azetidine precursors. For instance, a protected 3-aminoazetidine derivative could be reacted with a protected 3-fluoroazetidinone, followed by reduction of the resulting intermediate. The choice of protecting groups would be critical to ensure regioselectivity and prevent side reactions.

Oxalate Salt Formation Protocol

The formation of the oxalate salt is a critical step to improve the handling, stability, and solubility of the parent amine. Oxalate salts are often crystalline and less hygroscopic than their hydrochloride counterparts.[3]

Experimental Protocol:

-

Dissolution of Freebase: Dissolve the purified 1-(Azetidin-3-yl)-3-fluoroazetidine freebase in a suitable organic solvent, such as isopropanol or ethanol.

-

Preparation of Oxalic Acid Solution: In a separate vessel, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent.

-

Controlled Addition: Slowly add the oxalic acid solution dropwise to the stirred solution of the freebase at room temperature.

-

Precipitation and Crystallization: The oxalate salt may precipitate immediately. If not, the solution can be cooled or an anti-solvent (e.g., diethyl ether) can be added to induce crystallization.[5]

-

Isolation and Drying: The resulting solid is isolated by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to a constant weight.

Rationale: The choice of solvent is crucial for obtaining a crystalline solid. Isopropanol is often a good starting point for amine salt formation.[5] The 1:1 molar ratio ensures the formation of the mono-oxalate salt.

Diagram of Proposed Salt Formation Workflow

Caption: Workflow for the proposed synthesis of the oxalate salt.

Structural and Spectroscopic Characterization

The definitive confirmation of the structure and purity of the synthesized salt is paramount. A combination of spectroscopic and analytical techniques should be employed.

| Parameter | Methodology | Expected Outcome |

| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Confirmation of the covalent structure, presence of both azetidine rings, and the fluorine atom. |

| Molecular Mass | High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of the protonated freebase, confirming the elemental composition. |

| Purity | High-Performance Liquid Chromatography (HPLC) | Determination of the percentage purity of the compound. |

| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of characteristic vibrational bands for N-H, C-F, and C=O (from oxalate). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the oxalate salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Analysis: Integrate the peaks and assign the chemical shifts and coupling constants to the respective protons in the molecule.

Rationale: The choice of solvent is important; D₂O is suitable for water-soluble salts and will exchange with the acidic protons of the oxalate and the ammonium protons. DMSO-d₆ will allow for the observation of these exchangeable protons. The high field strength (≥400 MHz) is necessary to resolve the complex spin systems of the two azetidine rings.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for purity assessment in the pharmaceutical industry.

Experimental Protocol (Purity Assay):

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of two components:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

-

Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Analysis: The purity is calculated as the area of the main peak relative to the total area of all peaks.

Rationale: Reverse-phase HPLC is a robust method for separating small organic molecules. The use of TFA as an ion-pairing agent helps to improve peak shape for amines. A gradient elution is necessary to ensure the elution of any potential impurities with different polarities.

Diagram of Analytical Workflow for Structural Confirmation

Caption: Relationship between key physicochemical properties and their impact on drug development.

Conclusion and Future Directions

The physicochemical characterization of this compound, as outlined in this guide, provides the foundational data necessary for its advancement as a potential drug candidate. The unique structural features of the fluorinated biazzetidine core suggest a promising profile, but only through rigorous and systematic experimental evaluation can its true potential be realized. [2][6]The protocols and rationale presented herein offer a robust framework for generating a comprehensive data package that will inform subsequent stages of drug development, from formulation to preclinical evaluation. The continued exploration of such novel fluorinated scaffolds is a testament to the ongoing innovation in medicinal chemistry. [7]

References

-

PubMed. (2026-01-05). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Technology Networks. (2019-08-12). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

-

ResearchGate. Physical properties of ammonium oxalate salts 1a-r. [Link]

-

ResearchGate. Physical properties of ammonium oxalate salts 1a-p. [Link]

-

Wikipedia. Ammonium oxalate. [Link]

-

Supporting Information. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). [Link]

- Google Patents.

-

PubMed. 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]

-

National Analytical Corporation. 1-(azetidin-3-yl) -3-fluoroazetidine - Cas No: 1257293-80-3. [Link]

-

Sciencemadness.org. Forming oxalte salts of amines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. technologynetworks.com [technologynetworks.com]

- 7. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to 1-(Azetidin-3-yl)-3-fluoroazetidine (CAS 1426290-05-2): A Rigid Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously engage a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce the selective degradation of the POI.[1]

A critical component of a PROTAC is the linker, which connects the POI-binding "warhead" to the E3 ligase-recruiting "anchor." Far from being a passive spacer, the linker's length, rigidity, and chemical composition play a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader molecule.[2] This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)-3-fluoroazetidine (CAS 1426290-05-2), a key building block used to construct rigid linkers in advanced PROTAC design.

Chemical Identity and Physicochemical Properties

1-(Azetidin-3-yl)-3-fluoroazetidine is a diamine-based heterocyclic compound that serves as a structurally rigid building block in organic synthesis. It is typically supplied as an oxalate or hydrochloride salt to improve its stability and handling.

| Property | Value | Reference |

| CAS Number | 1426290-05-2 | [3] |

| Chemical Name | 1-(azetidin-3-yl)-3-fluoroazetidine | [3] |

| Synonyms | 3-Fluoro-1,3'-biazetidine | |

| Molecular Formula | C₈H₁₃FN₂O₄ (Oxalate Salt) | [3] |

| Molecular Weight | 220.2 g/mol (Oxalate Salt) | [3] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [3] |

| Storage | Room temperature | [3] |

The Role of Rigid Linkers in PROTAC Design: A Mechanistic Perspective

The efficacy of a PROTAC is contingent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker dictates the spatial orientation of the two ligands, and its properties can significantly influence the stability of this complex.

While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used, there is growing evidence that incorporating rigid structural elements, like the biazetidine core of CAS 1426290-05-2, can offer distinct advantages.[4][5]

Causality behind the use of rigid linkers:

-

Pre-organization and Reduced Entropic Penalty: Rigid linkers can pre-organize the warhead and anchor moieties into a conformation that is favorable for ternary complex formation. This reduces the entropic penalty associated with the binding event, potentially leading to a more stable complex and enhanced degradation efficiency.[4]

-

Improved Selectivity: By constraining the possible orientations of the bound proteins, a rigid linker can lead to improved selectivity for the target protein over other cellular proteins.

-

Enhanced Physicochemical Properties: The incorporation of rigid, non-greasy scaffolds like biazetidine can improve the aqueous solubility and other pharmacokinetic properties of PROTACs, which are often large and lipophilic molecules.[4]

Caption: General mechanism of PROTAC-induced protein degradation.

Illustrative Synthesis of a BRD4-Targeting PROTAC using 1-(Azetidin-3-yl)-3-fluoroazetidine

To demonstrate the application of CAS 1426290-05-2, we present a representative, multi-step synthesis of a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-validated oncology target.[6] This hypothetical PROTAC, which we will call BZ-BRD4-VHL , will utilize (+)-JQ1 as the BRD4 warhead and a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand.[7][8]

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Experimental Protocol

Part 1: Synthesis of JQ1-Biazetidine Intermediate

-

Activation of JQ1-acid: To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add hexafluorophosphate (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium) (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Coupling with the Linker: In a separate flask, dissolve 1-(azetidin-3-yl)-3-fluoroazetidine oxalate (CAS 1426290-05-2) (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add this solution dropwise to the activated JQ1 solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the JQ1-biazetidine intermediate.

Part 2: Synthesis of the Final PROTAC (BZ-BRD4-VHL)

-

Activation of VHL-linker handle: To a solution of the VHL ligand with a carboxylic acid linker handle (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.

-

Final Coupling: Add a solution of the JQ1-biazetidine intermediate (1.1 eq) in anhydrous DMF to the activated VHL ligand solution.

-

Reaction and Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.

-

Purification: Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC, BZ-BRD4-VHL, as a pure solid.

-

Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation and Downstream Effects

The efficacy of a newly synthesized PROTAC like BZ-BRD4-VHL would be assessed through a series of in vitro assays.

Key Experiments:

-

BRD4 Degradation Assay: Treatment of a relevant cancer cell line (e.g., HeLa or MCF-7) with BZ-BRD4-VHL, followed by Western blotting to quantify the reduction in BRD4 protein levels.

-

Selectivity Profiling: Proteomics-based approaches to assess the degradation of other cellular proteins and confirm the selectivity for BRD4.

-

Cell Viability Assay: Measurement of the anti-proliferative effects of BZ-BRD4-VHL in cancer cell lines known to be dependent on BRD4.

Downstream Signaling Pathway:

BRD4 is a key transcriptional co-activator that plays a critical role in the expression of several oncogenes, most notably c-Myc. By inducing the degradation of BRD4, a PROTAC like BZ-BRD4-VHL would lead to the downregulation of c-Myc and a subsequent arrest of the cell cycle and induction of apoptosis.

Caption: Downstream effects of BRD4 degradation on c-Myc signaling.

Safety and Handling

As with any laboratory chemical, 1-(azetidin-3-yl)-3-fluoroazetidine and its derivatives should be handled with appropriate care. Based on safety data for the related compound 3-fluoroazetidine hydrochloride, the following precautions are recommended:

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

-

Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.

Conclusion

1-(Azetidin-3-yl)-3-fluoroazetidine (CAS 1426290-05-2) is a valuable and versatile building block for the synthesis of advanced PROTACs. Its rigid biazetidine core offers a strategic advantage in linker design, enabling the development of degraders with potentially enhanced efficacy, selectivity, and improved physicochemical properties. This guide has provided a comprehensive overview of its chemical data, its mechanistic role in targeted protein degradation, a representative synthetic protocol, and an illustration of its potential biological impact. As the field of targeted protein degradation continues to evolve, the rational design of linkers using innovative building blocks like 1-(azetidin-3-yl)-3-fluoroazetidine will be paramount to unlocking the full therapeutic potential of this exciting modality.

References

-

Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

-

Khan, S., et al. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry, 112, 117875. [Link]

-

Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

Bambeke, V., et al. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry, 112, 117875. [Link]

-

Marín-López, A., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 26(11), 3236. [Link]

-

Zhang, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-21. [Link]

-

Zorba, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(18), 8421–8440. [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluoroazetidine hydrochloride. [Link]

-

Mares, A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1161–1168. [Link]

-

Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society, 87(7-8), 785-811. [Link]

-

Zhang, J., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]

- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 3-Fluoroazetidine hydrochloride | 617718-46-4 [sigmaaldrich.com]

A Technical Guide to 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate: A Novel Rigid Building Block for Protein Degrader Development

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, capable of addressing disease targets previously considered "undruggable."[1][2] The efficacy of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the physicochemical properties and geometry of their constituent parts: a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[3][4] This guide introduces 1-(azetidin-3-yl)-3-fluoroazetidine oxalate, a novel, rigid chemical scaffold designed to address key challenges in PROTAC development. We provide a comprehensive overview of its properties, strategic application, and detailed protocols for its incorporation into degrader synthesis workflows, offering researchers a powerful tool to enhance the potency, selectivity, and drug-like properties of next-generation protein degraders.

Introduction: The Critical Role of Linkers in PROTAC Efficacy

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The linker component is not merely a spacer but a crucial determinant of the ternary complex (POI-PROTAC-E3 ligase) formation and stability.[7][8] Linker design influences solubility, cell permeability, and the overall conformation of the PROTAC, which in turn dictates degradation efficiency.[3]

While flexible alkyl and PEG chains have been widely used, there is a growing appreciation for the advantages of rigid linkers.[3][7] Rigid scaffolds can:

-

Pre-organize the PROTAC: By reducing conformational flexibility, they lower the entropic penalty of forming the ternary complex, potentially leading to higher stability and potency.[7][9]

-

Improve Selectivity: A constrained geometry can favor the formation of a productive ternary complex with the intended target while disfavoring off-target interactions.[7]

-

Enhance Physicochemical Properties: Rigid motifs, particularly those incorporating polar heterocycles, can help mitigate the high lipophilicity and poor solubility often associated with large PROTAC molecules.[10][11]

The 1-(azetidin-3-yl)-3-fluoroazetidine scaffold is a next-generation building block that embodies these principles. Its unique bis-azetidine core provides conformational restriction, while the fluorine atom offers a strategic tool for modulating metabolic stability and binding interactions.

Physicochemical Properties & Advantages

1-(Azetidin-3-yl)-3-fluoroazetidine is supplied as an oxalate salt to improve its handling, stability, and solubility in common organic solvents.[12][13][14] The presence of two basic nitrogen atoms makes the oxalate salt form a stable, crystalline solid that is less prone to degradation than the corresponding freebase.

| Property | Value / Description | Rationale & Significance for Drug Discovery |

| IUPAC Name | 1-(Azetidin-3-yl)-3-fluoroazetidine; oxalic acid | Standard nomenclature. |

| Molecular Formula | C8H13FN2O4 | Calculated from structure. |

| Molecular Weight | 220.20 g/mol | Important for reaction stoichiometry and characterization. |

| Appearance | White to off-white crystalline solid | Indicates good purity and stability. Crystalline solids are preferable for handling and weighing.[14] |

| Core Scaffold | Bis-azetidine | The four-membered azetidine ring is a desirable motif in medicinal chemistry, offering a rigid, three-dimensional exit vector from a small, polar core.[9][15] |

| Key Features | Fluorine atom, secondary amine (on the unsubstituted ring) | The fluorine atom can block metabolic oxidation and modulate pKa.[7] The secondary amine provides a key reactive handle for linker attachment. |

| Salt Form | Oxalate | Oxalate salts of amines are commonly used to create stable, crystalline solids with improved solubility characteristics compared to the freebase.[12][13] |

Strategic Application in PROTAC Synthesis

The primary utility of this building block is as a rigid, polar core within a PROTAC linker. The secondary amine of the unsubstituted azetidine ring serves as the primary point of attachment for further linker elongation or direct coupling to a warhead or E3 ligase ligand.

General Synthesis Workflow

The incorporation of the building block typically follows a multi-step process that begins with the liberation of the freebase from the oxalate salt, followed by a standard coupling reaction.

Sources

- 1. youtube.com [youtube.com]

- 2. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. contractpharma.com [contractpharma.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. The Essential Role of Linkers in PROTACs [axispharm.com]

- 9. Azetidines - Enamine [enamine.net]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of 1-(Azetidin-3-yl)-3-fluoroazetidine oxalate

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(Azetidin-3-yl)-3-fluoroazetidine Oxalate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of this compound, a novel heterocyclic compound with potential applications in pharmaceutical development. Azetidine scaffolds are prized in medicinal chemistry for their ability to impart desirable physicochemical properties and unique three-dimensional structures.[1][2] This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for confirming the compound's identity, purity, and structural integrity. By integrating detailed experimental protocols with an analysis of expected spectral data, this guide serves as a critical resource for researchers, chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in modern drug discovery.[3] Its inherent ring strain of approximately 25.4 kcal/mol influences its conformation and reactivity, offering a rigid and structurally unique building block compared to more flexible acyclic or larger ring systems.[3][4] The incorporation of azetidine moieties can lead to improved metabolic stability, aqueous solubility, and ligand efficiency. The target molecule, this compound, combines two such rings, one of which is functionalized with a fluorine atom—a common strategy to modulate pKa, lipophilicity, and binding interactions.

This guide establishes a self-validating system of analysis, where each spectroscopic technique provides complementary information, culminating in an unambiguous structural confirmation.

Molecular Structure and Spectroscopic Postulates

A thorough analysis begins with an understanding of the molecular structure and its inherent properties that will manifest in spectroscopic data.

-

Cation: 1-(Azetidin-3-yl)-3-fluoroazetidine. The structure features two azetidine rings linked by a C-N bond. Due to the basicity of the nitrogen atoms, the cation is expected to be protonated, likely as a dication in the presence of the oxalate dianion, forming a stable salt.

-

Anion: Oxalate (C₂O₄²⁻). This dicarboxylate anion will exhibit characteristic IR absorptions and will be silent in ¹H NMR.

-

Fluorine Substitution: The single fluorine atom will introduce predictable couplings in both ¹H and ¹³C NMR spectra, serving as a critical diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For this compound, a suite of 1D and 2D NMR experiments is required for full assignment.

Proton (¹H) NMR Spectroscopy

¹H NMR will reveal the number of distinct proton environments, their connectivity through spin-spin coupling, and their electronic environment. Due to the molecule's asymmetry and the presence of the fluorine atom, complex splitting patterns are anticipated.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| ~5.5 - 5.2 | dm | ¹⁹F-¹H: ~50-60 Hz (geminal) | H-3' | The proton on the carbon bearing the fluorine atom will be significantly deshielded and show a large geminal coupling to ¹⁹F. |

| ~4.5 - 3.8 | m | H-2, H-4, H-2', H-4' | Protons on carbons adjacent to nitrogen atoms in the strained azetidine rings appear in this region. Complex overlapping multiplets are expected.[5] | |

| ~3.8 - 3.5 | m | H-3 | The methine proton on the unsubstituted azetidine ring. | |

| ~9.0 - 11.0 | br s | N-H⁺ | Protons on the positively charged nitrogen atoms are expected to be broad and downfield, and may exchange with residual water in the solvent. |

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for oxalate salts to ensure solubility and observe exchangeable N-H protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[6]

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire at least 16 scans to ensure an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 2 seconds.

-

-

Data Processing: Apply a Fourier transform with a line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR, particularly with proton decoupling, identifies all unique carbon environments. The key diagnostic feature will be the large one-bond carbon-fluorine coupling (¹JCF).

| Predicted Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment | Rationale |

| ~90 - 85 | d, ~200-250 Hz | C-3' | The carbon directly bonded to fluorine will show a characteristic large one-bond coupling constant and appear significantly downfield. |

| ~60 - 55 | d, ~20-25 Hz | C-2', C-4' | Carbons beta to the fluorine will exhibit smaller two-bond C-F coupling. |

| ~55 - 50 | s | C-2, C-4 | Carbons adjacent to the nitrogen on the unsubstituted azetidine ring. |

| ~45 - 40 | s | C-3 | The methine carbon on the unsubstituted ring. |

| ~165 - 160 | s | C=O (Oxalate) | The carboxylate carbons of the oxalate anion typically appear in this region. |

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial.

-

Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Employ a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to 0-200 ppm.

-

Acquire several hundred to several thousand scans due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process with a line broadening of 1-2 Hz. Reference the spectrum to the solvent signal.

2D NMR and Workflow for Structural Confirmation

To unambiguously assign all signals, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system, confirming connectivity within each azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, linking the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the connectivity between the two azetidine rings and confirming the position of the C-N linkage.

Caption: Experimental workflow for ATR-IR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the cationic portion of the molecule, serving as the ultimate confirmation of the chemical formula. Electrospray Ionization (ESI) is the method of choice for analyzing pre-formed ions in solution, making it ideal for this oxalate salt.

| m/z (Daltons) | Ion Species | Rationale |

| 145.0934 | [M+H]⁺ | The exact mass of the singly protonated cation (C₇H₁₄FN₂⁺). High-resolution MS (HRMS) can confirm this to within 5 ppm. [5] |

| 73.0549 | [M+2H]²⁺ | The dication may be observed, especially at lower cone voltages. |

Tandem MS (MS/MS) experiments would involve isolating the parent ion (m/z 145.09) and subjecting it to collision-induced dissociation (CID). Expected fragmentation pathways would include the cleavage of the C-N bond between the two rings or ring-opening of one of the azetidine moieties, providing further structural confirmation.

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

-

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for HRMS capabilities.

-

Data Acquisition:

-

Infuse the sample solution directly or via an LC system into the ESI source.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis: Determine the m/z of the most abundant ions. Compare the experimental exact mass to the theoretical mass calculated for the expected elemental formula.

Caption: Workflow for ESI High-Resolution Mass Spectrometry.

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The power of this analytical approach lies in the integration of all three methods.

-

MS confirms the molecular formula of the cation.

-

IR confirms the presence of the key functional groups (ammonium salt, oxalate).

-

NMR provides the complete atomic connectivity and stereochemical arrangement, confirming the precise isomer and structure.

Together, these techniques form a robust, self-validating protocol to ensure the identity, structure, and purity of this compound, a critical requirement for its advancement in any drug development pipeline.

References

- It's Chemistry Time. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen). YouTube.

- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

-

Păunescu, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

-

Goldberg, F. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

-

Singh, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

Baran, P. S., et al. (2015). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]

- Google Patents. (n.d.).

-

Arumanayagam, A. S., et al. (2020). Growth, spectral, optical, electrical and computational analysis of sodium oxalate single crystals. Scientific Reports. [Link]

-

University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

-

Wang, X., et al. (2015). Rapid Quantification of Oxalate Minerals By Infrared Spectroscopy. ResearchGate. [Link]

-

Sahap, E. H., et al. (2019). Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. ResearchGate. [Link]

-

Foley, T. L., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

-

Hanoon, H. A. (2022). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one. Rafidain Journal of Science. [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Fluorinated Azetidines: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Abstract

The strategic incorporation of small, strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at improving physicochemical properties and navigating beyond flat, aromatic structures. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1] Its inherent conformational rigidity, sp3-rich character, and unique vector orientations offer a powerful tool for optimizing ligand-target interactions and enhancing pharmacokinetic profiles.[2][3] The value of this scaffold is magnified exponentially when combined with fluorine, an element whose unique properties can profoundly influence molecular behavior.[4] This guide provides an in-depth exploration of the synthesis, properties, and application of fluorinated azetidines, offering researchers and drug development professionals a technical overview of why this combination is a potent strategy for overcoming contemporary challenges in medicinal chemistry.

The Strategic Imperative: Why Azetidines and Fluorine?

The drive towards molecules with higher three-dimensionality is a well-documented strategy for improving clinical success rates. Saturated heterocycles, in particular, are of high interest.[5] While piperidines and pyrrolidines are common, the smaller azetidine ring offers distinct advantages.

-

Structural Rigidity and Vector Control: The inherent ring strain of the azetidine scaffold limits conformational flexibility, presenting substituents to a biological target in well-defined orientations.[2] This constrained geometry provides unique "exit vectors" compared to larger, more flexible rings, enabling medicinal chemists to fine-tune ligand-target complementarity.[3]

-

Physicochemical Property Modulation: Azetidines serve as effective bioisosteres for larger rings like piperidines or acyclic linkers.[3] This replacement can lead to improved solubility, reduced lipophilicity, and modulated basicity (pKa), all critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Metabolic Stability: The compact, strained nature of the azetidine ring can enhance metabolic stability compared to more common motifs.[1]

The introduction of fluorine into this scaffold acts as a powerful multiplier of these benefits. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond allow for precise tuning of a molecule's properties.[6][7] Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity of the azetidine nitrogen, control ring conformation, and influence membrane permeability.[4][8] The synergy between the azetidine core and fluorine substitution creates a class of building blocks that are exceptionally well-suited for addressing complex structure-activity relationship (SAR) challenges.

Caption: Impact of incorporating a fluorinated azetidine into a lead compound.

The Fluorine Effect: Tuning Physicochemical Properties

The introduction of fluorine onto the azetidine ring has profound and predictable effects on basicity (pKa) but can have more nuanced and context-dependent effects on lipophilicity (LogP).

Basicity (pKa) Modulation

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is the primary driver of its influence on the basicity of the azetidine nitrogen. Placing fluorine atoms on the azetidine ring lowers the electron density on the nitrogen, making its lone pair less available for protonation. This results in a significant and predictable decrease in pKa.[9]

Causality: The magnitude of the pKa reduction is directly related to the number of fluorine atoms and their proximity to the nitrogen.[9] A gem-difluoro substitution at the 3-position will have a more pronounced effect than a single fluorine at the same position. This is a critical tool for medicinal chemists, as excessively high basicity is often linked to off-target effects, such as hERG channel inhibition or phospholipidosis.[5] By strategically fluorinating an azetidine, a lead compound's pKa can be fine-tuned to an optimal range (typically 6-8) to balance target potency, selectivity, and safety.

Lipophilicity (LogP) and Solubility

The effect of fluorination on lipophilicity is complex and cannot be generalized.[9] While fluorinating aromatic rings often increases LogP, fluorination of aliphatic systems like azetidines can either increase or decrease it.[10] The outcome depends on the specific substitution pattern and the overall molecular context, particularly the relative orientation of the C-F bonds to adjacent C-H bonds.[9] This variability arises from the interplay of several factors, including the masking of the hydrophobic carbon surface versus the introduction of a polar C-F dipole.

However, the replacement of larger, more lipophilic groups (like a gem-dimethyl group or a piperidine ring) with a compact fluorinated azetidine often leads to an overall decrease in LogP and an increase in aqueous solubility, which are highly desirable outcomes in drug discovery.[10][11]

Table 1: Impact of Fluorination on Azetidine Physicochemical Properties Data synthesized from systematic studies to illustrate trends.[9][10]

| Compound | Structure | pKa | LogP | Rationale |

| N-Benzylazetidine |  | ~9.5 | ~2.1 | Baseline reference for a simple azetidine derivative. |

| N-Benzyl-3-fluoroazetidine |  | ~7.8 | ~2.0 | Significant pKa drop due to the inductive effect of one fluorine. LogP shows a slight decrease. |

| N-Benzyl-3,3-difluoroazetidine |  | ~5.9 | ~2.2 | Drastic pKa reduction from two fluorine atoms. LogP may slightly increase due to the hydrophobic surface created by the CF2 group. |

Synthesis of Fluorinated Azetidines: Enabling Access to Key Scaffolds

The growing importance of fluorinated azetidines has spurred the development of robust and scalable synthetic routes. While numerous methods exist, modern approaches often leverage strain-release chemistry or specialized reagents to construct these valuable building blocks.

Strain-Release Strategies

Highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes can undergo ring-opening reactions with various reagents to afford diversely substituted 2-(trifluoromethyl)azetidines.[5] This strategy capitalizes on the release of ring strain as a thermodynamic driving force to construct the less-strained four-membered ring.

Azetidine Sulfonyl Fluorides (ASFs)

A particularly powerful and versatile method involves the use of azetidine sulfonyl fluorides (ASFs). These reagents are stable, solid materials that can be prepared in a divergent manner.[11] They undergo a unique deaminative fluorosulfonylation (deFS) coupling with amine nucleophiles, providing direct access to 3-aminoazetidine derivatives.[11][12] This method is notable for its mild conditions and broad substrate scope.

Caption: General workflow for the synthesis of Azetidine Sulfonyl Fluorides (ASFs).

Experimental Protocol: Synthesis of N-Cbz-3-Azetidine Sulfonyl Fluoride

This protocol is representative of the synthesis of an ASF reagent, adapted from methodologies demonstrated to be robust and scalable.[11][12]

Materials:

-

N-Cbz-azetidin-3-ol

-

4-methoxythiophenol

-

Lithium bis(trifluoromethanesulfonyl)imide (LiNTf2)

-

Toluene, Dichloromethane (DCM), Acetonitrile (MeCN)

-

Oxone®, Sodium Bicarbonate (NaHCO3)

-

Potassium Fluoride (KF), Tetrabutylammonium Bromide (TBAB)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Methodology:

-

Thiol Alkylation:

-

To a solution of N-Cbz-azetidin-3-ol (1.0 equiv) and 4-methoxythiophenol (1.2 equiv) in toluene (0.5 M), add LiNTf2 (0.1 equiv).

-

Heat the reaction mixture to 80 °C and stir for 16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M NaOH and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude thioether is typically used in the next step without further purification.

-

-

Oxidation to Sulfone:

-

Dissolve the crude thioether from the previous step in a 1:1 mixture of MeCN/Water (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add Oxone® (3.0 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous Na2S2O3 solution.

-

Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the crude sulfone by silica gel chromatography.

-

-

Elimination and Fluorination:

-

Dissolve the purified sulfone (1.0 equiv) in anhydrous MeCN (0.2 M).

-

Add solid KF (5.0 equiv) and TBAB (0.1 equiv) to the solution.

-

Heat the suspension to 60 °C and stir vigorously for 6 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with MeCN.

-

Concentrate the filtrate under reduced pressure. Purify the residue by silica gel chromatography to yield the final N-Cbz-3-azetidine sulfonyl fluoride as a stable solid.

-

Self-Validation: Each step should be monitored for completion. The purity and identity of the intermediates and the final product must be confirmed by analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to ensure the protocol's success before proceeding to subsequent applications.

Case Studies: Fluorinated Azetidines in Approved Drugs and Clinical Candidates

The theoretical benefits of fluorinated azetidines are validated by their successful incorporation into numerous therapeutic agents.[1]

Case Study 1: Baricitinib (Olumiant®) - Autoimmune Disease

Baricitinib is an FDA-approved Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1] A key feature of its structure is an N-(ethylsulfonyl)azetidin-3-yl group. While not directly fluorinated on the azetidine ring itself, the design principle is closely related. The azetidine provides a rigid, sp3-rich scaffold that correctly orients the sulfonyl group for optimal binding in the active site of JAK1/JAK2.

-

Causality of Experimental Choice: The azetidine motif was chosen to replace larger, more flexible linkers during lead optimization. This strategic choice improved metabolic stability and solubility while maintaining high potency.[2] The rigid structure locked the molecule into a favorable binding conformation, a feat more difficult to achieve with an acyclic or larger cyclic system. If metabolic liabilities had been identified on the azetidine ring itself, fluorination would have been a logical next step to block those sites.

Case Study 2: Cobimetinib (Cotellic®) - Oncology

Cobimetinib is an FDA-approved MEK inhibitor used in the treatment of melanoma.[1] Its structure features a piperidine ring linked to a 3-fluoroazetidine moiety.

-

Causality of Experimental Choice: The 3-fluoroazetidine serves multiple crucial roles. Firstly, it acts as a rigid linker, controlling the spatial relationship between the piperidine and the core aromatic system. Secondly, the fluorine atom modulates the basicity of the azetidine nitrogen, reducing potential off-target liabilities associated with highly basic amines.[5] Finally, the C-F bond enhances metabolic stability by preventing oxidation at the 3-position of the azetidine ring, a common site of metabolism for such scaffolds.[8]

Case Study 3: DPP-IV Inhibitors - Type 2 Diabetes

Research into inhibitors of dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes has explored the use of fluorinated azetidines.[13] In these studies, cyclohexylglycine amides of 3,3-difluoroazetidine displayed unexpectedly potent inhibitory activity.

-

Causality of Experimental Choice: The gem-difluoro substitution was introduced to modulate the electronics and conformation of the azetidine ring. The potent activity suggests that the CF2 group may act as a bioisostere for a carbonyl or hydrated carbonyl group, potentially forming favorable interactions (such as hydrogen bonds or dipole interactions) within the enzyme's active site.[9] This highlights the use of fluorinated azetidines not just for tuning ADME properties but also for directly participating in and enhancing target binding.

Conclusion and Future Outlook

Fluorinated azetidines represent a confluence of two powerful strategies in medicinal chemistry: the use of small, strained rings to impart favorable physicochemical properties and the application of fluorine to fine-tune molecular behavior. The combination provides a robust toolkit for addressing common drug discovery hurdles, including poor metabolic stability, undesirable basicity, low solubility, and suboptimal target engagement.[1][14] The demonstrated success in approved drugs and clinical candidates validates the scaffold's utility.

As synthetic methodologies become more sophisticated and accessible, the diversity of available fluorinated azetidine building blocks will continue to expand.[5][11] Future applications will likely see these motifs used not only to solve ADME problems but also as key pharmacophoric elements and as conformational locks to stabilize bioactive conformations. For researchers, scientists, and drug development professionals, a deep understanding of the role and synthesis of fluorinated azetidines is essential for designing the next generation of innovative therapeutics.

References

-

Melnykov, K. P., Nazar, K., Smyrnov, O., & Grygorenko, O. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]

-

Moses, J. E., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Gillaizeau, I., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

-

Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

-

Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex Blog. [Link]

-

Meanwell, N. A. (2018). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]

-

Begum, M., & Engelbrecht, A. (2022). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

-

Singh, R., & Kaur, H. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

-

Moses, J. E., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. [Link]

-

Gouverneur, V., et al. (2015). Stereoselective Fluorination of N-Heterocycles. ResearchGate. [Link]

-

Doyle, A. G. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Böhm, H. J., et al. (2004). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Al-Sanea, M. M., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

Doyle, A. G. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

-

Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

-

Gill, H., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Gerus, I. I., & Grygorenko, O. O. (2024). Recent Advances on Fluorine Chemistry. Molecules. [Link]

-

Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Hunter, L. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Schulze-Makuch, D., et al. (2018). Fluorine-Rich Planetary Environments as Possible Habitats for Life. Life. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Whitepaper: Strategic Discovery and Synthesis of Novel Fluorinated Diamine Linkers for Advanced Drug Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the discovery and synthesis of novel fluorinated diamine linkers, a critical component in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). We will explore the causal reasoning behind the strategic placement of fluorine atoms, detail robust synthetic methodologies for accessing key fluorinated motifs, and outline the necessary purification and characterization protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorination to overcome challenges in potency, selectivity, and pharmacokinetics.

The Fluorine Advantage: A Paradigm Shift in Linker Design

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to exert profound effects on a molecule's profile. When incorporated into diamine linkers, which connect the two functional ends of a bifunctional molecule, these effects can be strategically harnessed.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at metabolically vulnerable positions on a linker can block this degradation pathway, thereby increasing the molecule's half-life and bioavailability.

-

Modulation of Physicochemical Properties: Fluorination is a powerful tool for fine-tuning a linker's properties. It can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH. This, in turn, influences solubility, membrane permeability, and interactions with biological targets. Judicious fluorination can also modulate lipophilicity, a critical parameter for oral absorption and cell penetration.

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a linker. The gauche effect and other stereoelectronic interactions can stabilize specific rotamers, effectively "locking" the linker into a more bioactive conformation. This pre-organization can enhance binding affinity to the target protein and E3 ligase, leading to more potent biological activity.

Caption: Logical flow of benefits from linker fluorination.

Synthetic Strategies for Fluorinated Diamine Construction

The synthesis of fluorinated diamines requires specialized methodologies. The choice of strategy depends on the desired fluorination pattern (monofluoro, difluoro, trifluoromethyl) and the required stereochemistry.

Synthesis of α-Trifluoromethyl Vicinal Diamines

The trifluoromethyl (CF₃) group is a valuable bioisostere for ethyl or isopropyl groups. Its introduction next to an amine functionality can significantly impact basicity and binding interactions.

Method A: Asymmetric Decarboxylative Mannich Addition

This method provides a practical route to chiral trifluoromethyl-containing vicinal diamines with excellent diastereoselectivity. The reaction proceeds between an N-sulfinyl trifluoroacetaldimine and a Schiff base derived from an amino acid.

Representative Protocol: Asymmetric Mannich Addition

-